L-LYSINE:2HCL (13C6; 15N2)

SILAC Quantitative Proteomics Mass Spectrometry

L-Lysine:2HCl (13C6; 15N2) is the definitive heavy-label lysine isotopologue for SILAC three-plex experiments, providing an unambiguous +8 Da mass shift that eliminates spectral overlap with light and medium channels. Procure this lyophilized, dual-labeled dihydrochloride to establish heavy-labeled cell populations, synthesize AQUA internal standards for absolute quantification, or enable NeuCode SILAC pairing. Its consistent isotopic enrichment (≥99 atom% 13C; ≥99 atom% 15N) ensures batch-to-batch reproducibility in multiplexed mass spectrometry workflows. Choose this compound for validated, publication-ready quantitative proteomics data.

Molecular Formula
Molecular Weight 227.05
Cat. No. B1579960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LYSINE:2HCL (13C6; 15N2)
Molecular Weight227.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for L-Lysine:2HCl (13C6; 15N2): Isotopic Enrichment and Mass Shift Specifications


L-Lysine:2HCl (13C6; 15N2) is a stable isotope-labeled amino acid dihydrochloride salt, characterized by the complete substitution of all six carbon atoms with carbon-13 (13C) and both nitrogen atoms with nitrogen-15 (15N) . With isotopic enrichment specifications typically reaching 99 atom % for both 13C and 15N, this compound is manufactured as a lyophilized preparation specifically engineered for quantitative proteomics applications, most notably stable isotope labeling by amino acids in cell culture (SILAC) . Its defining technical attribute is the consistent and predictable mass shift it imparts to labeled peptides, a parameter that directly dictates its utility and interchangeability in multiplexed mass spectrometry workflows.

Why Unlabeled L-Lysine or Single-Isotope Analogs Cannot Substitute for L-Lysine:2HCl (13C6; 15N2) in Quantitative Proteomics


Direct substitution of L-Lysine:2HCl (13C6; 15N2) with unlabeled L-lysine, singly labeled analogs (e.g., 13C6-Lysine), or other lysine isotopologues is functionally impossible in quantitative proteomics workflows due to the specific mass shift requirements of multiplexed experimental designs. The selection of a lysine isotopologue is not based on general activity or potency but rather on its precise mass difference relative to the 'light' (unlabeled) peptide, which must be sufficient to avoid isotopic envelope overlap in mass spectrometry (MS) analysis [1]. This requirement defines which isotopologue can serve as an internal standard or be used in a given channel of a multiplexed SILAC experiment. Using an incorrect isotopologue with an insufficient or different mass shift, even if it contains some heavy isotopes, will lead to spectral overlap, compromised quantification, or render the experiment incompatible with established data analysis pipelines . The choice is dictated by analytical resolution and experimental design, not by the chemical or biological function of lysine itself.

L-Lysine:2HCl (13C6; 15N2) Evidence Guide: Quantitative Differentiation Against Analogs for Procurement Decisions


Mass Shift Differentiation in SILAC Multiplexing: 13C6,15N2 vs. Unlabeled and D4-Lysine

In a standard SILAC three-plex experimental design, L-Lysine:2HCl (13C6; 15N2) is the essential component for the 'heavy' channel, providing a distinct and resolvable mass shift for tryptic peptides. It generates an 8 Dalton (Da) mass shift compared to peptides from cells grown with unlabeled ('light') L-lysine . This contrasts with the 'medium' channel, which utilizes 4,4,5,5-D4 L-lysine to produce a 4 Da mass shift. This 8 Da difference is the required specification for the heavy channel in validated SILAC workflows, ensuring baseline resolution from both light and medium peptide isotopic envelopes during mass spectrometry analysis .

SILAC Quantitative Proteomics Mass Spectrometry

Isotopic Enrichment Specifications: Achieving >99% Purity for Quantitative Accuracy

Commercial specifications for L-Lysine:2HCl (13C6; 15N2) intended for SILAC applications typically require an isotopic enrichment of >99 atom % for both 13C and 15N . This high level of enrichment is critical for minimizing the presence of residual 'light' lysine in the heavy-labeled cell population. In contrast, a product synthesized via an optimized fermentation method was reported with a 13C abundance of 98.61% and a 15N abundance of 98.15% [1]. While high, this 1-2% lower enrichment would introduce a greater proportion of light peptides into the heavy channel, directly increasing quantitative background noise and reducing the dynamic range and accuracy of protein ratio measurements in MS-based proteomics.

SILAC Isotopic Purity Quantitative Proteomics

NeuCode SILAC: Ultra-High Resolution Differentiation from 2H8-Lysine (36 mDa spacing)

In neutron-encoded (NeuCode) SILAC, a high-resolution mass spectrometry technique, L-Lysine:2HCl (13C6; 15N2) enables multiplexed quantitation by pairing with a different lysine isotopologue that has a nearly identical mass. In one study, yeast lysate was labeled with either (13)C6(15)N2-lysine or (2)H8-lysine [1]. These two isotopologues are spaced by only 36 milliDaltons (mDa). This minute mass difference cannot be resolved in a medium-resolution MS scan, but upon high-resolution acquisition, the two forms of the labeled protein are resolved, revealing quantitative information [1]. This allows for multiplexing without increasing spectral complexity in the survey scan, a capability not possible with isotopologues spaced by multiple Daltons.

NeuCode SILAC Top-Down Proteomics High-Resolution MS

In Vivo Kinetic Studies: Validation of Detectable Mass Shift for Protein Turnover Analysis

For in vivo metabolic labeling studies, the mass shift generated by 13C6,15N2-lysine (Lys8) must be uniquely and readily detectable above the natural isotopic background of unlabeled peptides to enable robust kinetic analyses from small sample volumes. A study quantifying plasma apolipoprotein kinetics in mice demonstrated that retro-orbital injection of 13C6,15N2-lysine produced a mass shift that allowed for the determination of fractional clearance rates (FCRs) and production rates (PRs) from serial blood samples as small as 15 μl [1]. The method's success was contingent on the 'unique and readily detectable mass shift of labeled compared with unlabeled peptides', a property derived directly from the 8 Da mass increase provided by the (13C6,15N2) label [1].

In Vivo Labeling Protein Turnover Apolipoprotein Kinetics

Definitive Application Scenarios for Procuring L-Lysine:2HCl (13C6; 15N2)


Heavy Channel in Three-Plex SILAC for Mammalian Cell Culture

This is the core, validated application. L-Lysine:2HCl (13C6; 15N2) is the mandatory reagent for the 'heavy' labeling channel in a standard SILAC three-plex experiment (light/medium/heavy). Its procurement is required to establish the heavy-labeled cell population, which, upon trypsin digestion, generates peptides with a distinct +8 Da mass shift relative to the light-labeled control. This mass shift is the basis for quantifying relative protein expression changes across three different experimental conditions (e.g., control, treatment A, treatment B) in a single MS analysis . Using any other lysine isotopologue for this channel, such as 13C6-lysine (6 Da shift), will cause spectral overlap with the light and medium channels, leading to inaccurate quantification.

Internal Standard for Absolute Quantification (AQUA) of Lysine-Containing Peptides

For the absolute quantification of a specific protein via LC-MS/MS, a heavy isotope-labeled version of a unique proteotypic peptide is required as an internal standard. When the target peptide contains a lysine residue at its C-terminus, the corresponding AQUA peptide must incorporate the same heavy label to correct for variations in ionization efficiency and sample handling. L-Lysine:2HCl (13C6; 15N2) is used to synthesize these AQUA peptides. For instance, an isotopically labeled peptide (GPSVLPLAPSSK[13C6, 15N2]ST) was used as an internal standard for quantifying the monoclonal antibody ramucirumab, correcting for both enzymatic digestion and MS variability [1]. Procurement of this specific lysine isotopologue is necessary for the custom synthesis of such validated internal standards.

NeuCode SILAC for Multiplexed Quantitative Top-Down Proteomics

Laboratories employing high-resolution mass spectrometers for neutron-encoded (NeuCode) SILAC require L-Lysine:2HCl (13C6; 15N2) as one of the two closely spaced heavy lysine isotopologues. In this application, it is paired with 2H8-lysine, creating a 36 mDa mass difference [2]. This near-isobaric pairing allows for a new dimension of multiplexing without increasing the complexity of the MS1 spectrum. Procuring the correct isotopologue is essential, as any variation in the isotopic composition (e.g., using D4-lysine) would alter the mass defect and negate the advantages of the NeuCode strategy, which relies on high-resolution separation of neutron-encoded species.

Metabolic Labeling for In Vivo Protein Turnover and Synthesis Rate Studies

Researchers investigating protein synthesis and degradation dynamics in vivo, such as in mouse models of human disease, procure L-Lysine:2HCl (13C6; 15N2) for systemic administration. The 8 Da mass shift of the resulting 'Lys8' label provides a clear, quantifiable signal for newly synthesized proteins against the background of pre-existing, unlabeled proteins [3]. This approach has been validated for measuring the fractional clearance and production rates of plasma apolipoproteins from microliter blood volumes [3]. Procurement of this compound is directly linked to enabling these sensitive, low-volume in vivo kinetic measurements, which are not feasible with unlabeled lysine or labels with smaller mass shifts that may suffer from higher background interference.

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